molecular formula C10H13N5 B1472995 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1566453-50-6

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1472995
M. Wt: 203.24 g/mol
InChI Key: WHPGALRUAZOPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves studying the toxicity of the compound and the precautions that need to be taken while handling it. It also includes information on how to dispose of the compound safely.


Future Directions

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properties

IUPAC Name

4-piperazin-1-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPGALRUAZOPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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